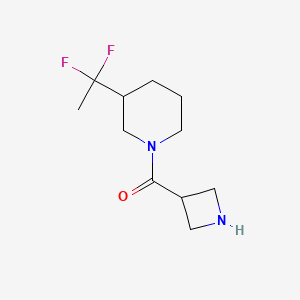

Azetidin-3-yl(3-(1,1-difluoroethyl)piperidin-1-yl)methanone

Description

Properties

IUPAC Name |

azetidin-3-yl-[3-(1,1-difluoroethyl)piperidin-1-yl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18F2N2O/c1-11(12,13)9-3-2-4-15(7-9)10(16)8-5-14-6-8/h8-9,14H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVTGFVPNJOWBTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CCCN(C1)C(=O)C2CNC2)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18F2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of the Azetidine Ring

Azetidine derivatives are commonly synthesized via nucleophilic substitution reactions involving azetidine electrophiles. A notable method involves displacement of 1-benzhydrylazetidin-3-yl methanesulfonate with amine nucleophiles in a straightforward "mix-and-heat" approach, which proceeds in moderate to high yields and tolerates various functional groups common in medicinal chemistry. This method allows late-stage functionalization and is experimentally convenient compared to strain-release methods.

- Starting material: 1-benzhydrylazetidin-3-yl methanesulfonate.

- Nucleophile: Secondary or primary amines.

- Reaction: Heating under controlled conditions without complex catalysts.

- Outcome: Formation of azetidine-3-amine derivatives, which can be further functionalized or deprotected as needed.

Introduction of the 1,1-Difluoroethyl Group on Piperidine

The 1,1-difluoroethyl substituent is introduced onto the piperidine ring typically via fluorination reactions or by employing fluorinated building blocks. While specific synthetic details for this exact substitution are limited in open literature, analogous fluorination methods include:

- Use of difluoroethyl halides as alkylating agents.

- Fluorination of suitable precursors under controlled conditions with fluorinating reagents.

The fluorinated piperidine intermediate is then purified and characterized before coupling.

Coupling via Methanone Linkage

The final step involves coupling the azetidine and piperidine moieties through a methanone (carbonyl) group, forming the amide bond characteristic of the target compound. This is typically achieved by:

- Activation of the carboxylic acid or acid derivative on one fragment.

- Reaction with the amine group on the other fragment under amide bond-forming conditions.

- Use of coupling reagents such as carbodiimides or mixed anhydrides.

- Solvents like methylene chloride or dimethylformamide.

- Temperature control to optimize yield and minimize side reactions.

Patent WO2000063168A1 describes improvements in the synthesis of azetidine derivatives, including reaction scaling, purification, and handling of intermediates under controlled temperature and pressure conditions. Key points include:

- Use of aqueous ammonia and sodium bicarbonate for neutralization and extraction steps.

- Employing palladium hydroxide catalysts under hydrogen pressure for selective hydrogenation steps.

- Purification via silica gel chromatography to achieve high purity products.

- Handling of hydrochloride salts for crystallization and isolation.

These methods ensure reproducibility and scalability, important for industrial production.

Recent research highlights the advantages of the direct displacement method for azetidine ring formation over strain-release or reductive amination methods, emphasizing:

- Simplicity and operational ease.

- Broad substrate scope including late-stage functionalization of complex molecules.

- Favorable yields and functional group tolerance.

The introduction of fluorinated groups such as 1,1-difluoroethyl enhances the compound's biological properties by improving binding affinity and metabolic stability.

- Summary Table: Preparation Methods

Chemical Reactions Analysis

Types of Reactions: Azetidin-3-yl(3-(1,1-difluoroethyl)piperidin-1-yl)methanone can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like ammonia (NH3) or amines can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce amines.

Scientific Research Applications

Azetidin-3-yl(3-(1,1-difluoroethyl)piperidin-1-yl)methanone has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity and interactions with various biomolecules.

Medicine: Investigated for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

Azetidin-3-yl(3-(1,1-difluoroethyl)piperidin-1-yl)methanone can be compared with other similar compounds, such as Azetidin-3-yl(4-(1,1-difluoroethyl)piperidin-1-yl)methanone. While both compounds share structural similarities, their unique substituents and functional groups can lead to different biological and chemical properties.

Comparison with Similar Compounds

Table 1: Key Properties of Azetidin-3-yl(3-(1,1-difluoroethyl)piperidin-1-yl)methanone and Analogs

Key Observations:

- Fluorine Substitution: The target compound’s 1,1-difluoroethyl group balances lipophilicity (XlogP = 0.8) and metabolic stability, contrasting with the more lipophilic trifluoromethylphenyl substituent in and , which may hinder solubility.

- Structural Complexity: Bulky substituents (e.g., indazole in ) increase molecular weight and complexity, which may impact synthetic accessibility and pharmacokinetics.

Biological Activity

Azetidin-3-yl(3-(1,1-difluoroethyl)piperidin-1-yl)methanone is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The compound features an azetidine ring and a piperidine moiety, which are significant for its pharmacological properties. The presence of difluoroethyl enhances its lipophilicity and may influence its interaction with biological targets.

Chemical Formula

- Molecular Formula : C_{13}H_{16}F_2N_2O

- Molecular Weight : 256.28 g/mol

Research indicates that compounds with similar structures often exhibit activity against various biological targets, including enzymes and receptors involved in disease processes. Specifically, the azetidine and piperidine rings are known to interact with neurotransmitter systems, potentially influencing conditions such as anxiety and depression.

Antiviral Activity

Recent studies have highlighted the potential antiviral properties of azetidine derivatives. For instance, compounds structurally related to this compound have shown significant efficacy against viruses such as HIV and influenza. These compounds often inhibit viral replication by targeting viral enzymes or host cell receptors.

Cytotoxicity Studies

In vitro cytotoxicity assays reveal that certain derivatives exhibit selective toxicity towards cancer cells while sparing normal cells. For example, a related compound demonstrated an IC50 value of 0.126 µM against MDA-MB-231 breast cancer cells but was significantly less toxic to normal human cells (IC50 > 10 µM) .

In Vivo Studies

Animal models have been employed to evaluate the safety and efficacy of this compound. In one study, mice treated with a similar compound showed no acute toxicity at doses up to 2000 mg/kg, indicating a favorable safety profile .

Table 1: Summary of Biological Activities

Case Study: Antiviral Efficacy

A study published in MDPI evaluated a series of pyrimidine-based drugs, including those structurally similar to this compound. The findings indicated that these compounds could significantly reduce viral loads in infected models while maintaining low toxicity profiles .

Future Directions

Research is ongoing to further elucidate the mechanisms of action for this compound and its derivatives. Future studies will focus on:

- Structure-activity relationship (SAR) analyses.

- Development of more potent analogs.

- Exploration of additional biological targets.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.